molecular formula C26H26F3N5O3 B2672930 (5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 351894-62-7

(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone

Cat. No.: B2672930
CAS No.: 351894-62-7
M. Wt: 513.521
InChI Key: HBAQSJRYOOIDSJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a benzo[d][1,3]dioxol-5-yl group at position 5, a trifluoromethyl group at position 7, and a 4-benzylpiperazine moiety linked via a methanone at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is known for its pharmacological versatility, particularly in antimicrobial and anticancer applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzodioxole and benzylpiperazine substituents may influence receptor binding and bioavailability .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3/c27-26(28,29)23-13-20(18-6-7-21-22(12-18)37-16-36-21)31-24-19(14-30-34(23)24)25(35)33-10-8-32(9-11-33)15-17-4-2-1-3-5-17/h1-7,12,14,20,23,31H,8-11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAQSJRYOOIDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor and antimicrobial effects, and discusses relevant case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21F3N4O3
  • CAS Number : Not specified in the sources.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitumor activity. A study evaluated various analogs against breast cancer cell lines (MCF-7) and found that certain structural modifications enhanced cytotoxicity. The specific compound demonstrated promising results in inhibiting tumor cell proliferation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BMCF-715
Target CompoundMCF-712

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A related study examined the efficacy of various compounds against Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs had MIC values ranging from 6.3 to 23 µM against the bacterium .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)% Inhibition
Compound C6.3100
Compound D1295
Target CompoundTBDTBD

Case Studies

Several case studies have highlighted the biological activity of compounds similar to the target compound:

  • Inhibition of Mycobacterium tuberculosis : A study tested various pyrazolo[1,5-a]pyrimidine derivatives and identified that modifications at the 4-position significantly increased activity against M. tuberculosis, suggesting a structure–activity relationship that could be explored further for the target compound .
  • Cytotoxicity in Cancer Cell Lines : Another investigation focused on the cytotoxic effects of similar compounds on different cancer cell lines. The findings revealed that the presence of a trifluoromethyl group enhanced the overall potency against various tumor types .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Role of Substituents in Bioactivity

  • Trifluoromethyl (CF₃) : Present in all analogs (Table 1), this group enhances metabolic stability and hydrophobic interactions with target proteins. In GSK572A (), CF₃ is critical for inhibiting EchA6 in Mycobacteria.
  • Benzodioxole vs. Thiophene/Phenyl : The benzo[d][1,3]dioxol-5-yl group in the target compound may improve CNS penetration compared to thiophene () or phenyl () due to reduced polarity.
  • Piperazine Moieties: The 4-benzylpiperazine in the target compound contrasts with benzhydryl () or benzoyl () variants.

Research Findings and Comparative Efficacy

  • Antimycobacterial Activity : GSK572A () shows IC₅₀ < 1 µM against M. tuberculosis, attributed to CF₃ and carboxamide groups. The target compound’s benzodioxole may enhance membrane penetration but requires empirical validation.
  • Receptor Modulation : highlights benzylcarboxamide derivatives as vasopressin receptor modulators. The target compound’s 4-benzylpiperazine may exhibit similar GPCR affinity.
  • Structural Limitations : Analogs with bulky substituents (e.g., benzhydryl in ) show reduced solubility, suggesting the target compound’s benzodioxole may balance lipophilicity and solubility.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

Methodological Answer:
The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines or their derivatives. For example, refluxing 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines in ethanol yields pyrazolo[1,5-a]pyrimidines . To incorporate the trifluoromethyl group, consider using trifluoromethylation reagents (e.g., TMSCF₃) during intermediate steps. Optimization of reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reagents (e.g., 1:1 molar ratio of chalcone to hydrazine derivatives) is critical for yield improvement .

Advanced: How can structural contradictions in XRD and NMR data be resolved for this compound?

Methodological Answer:
Discrepancies between XRD (e.g., bond angles) and NMR (e.g., proton coupling constants) may arise from dynamic conformational changes in solution. To address this:

  • Perform variable-temperature NMR to assess rotational barriers of the benzylpiperazine moiety.
  • Use DFT calculations to model ground-state vs. crystal-packing effects .
  • Validate hydrogen bonding patterns via IR spectroscopy and compare with XRD-derived hydrogen bond distances .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to detect impurities. The trifluoromethyl group may require longer retention times.
  • Elemental Analysis : Ensure <0.4% deviation for C, H, N content.
  • TLC (GF254 plates) : Monitor reactions using ethyl acetate/hexane (3:7) and visualize under UV254 .

Advanced: How can structure-activity relationships (SAR) be systematically explored for the benzylpiperazine moiety?

Methodological Answer:

  • Substituent Variation : Replace the benzyl group with substituted aryl (e.g., 4-fluorobenzyl) or alkyl chains to assess hydrophobic interactions.
  • Bioisosteric Replacement : Substitute piperazine with morpholine or thiomorpholine to evaluate electron donor/acceptor effects.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) and correlate logP values (measured via shake-flask method) with activity .

Basic: What in vitro assays are suitable for evaluating anticonvulsant potential?

Methodological Answer:

  • Maximal Electroshock (MES) Test : Administer 50 mA current to mice and measure seizure suppression.
  • Pentylenetetrazole (PTZ) Model : Monitor latency to clonic seizures. Dose-response curves (10–100 mg/kg) should be compared with reference drugs (e.g., valproate) .
  • CYP450 Microsomal Stability : Assess metabolic degradation using liver microsomes to prioritize stable analogs .

Advanced: How can computational modeling predict binding modes to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with KDR kinase (PDB: 1Y6A). Focus on the pyrazolo[1,5-a]pyrimidine core’s interaction with the ATP-binding pocket.
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of hydrogen bonds between the trifluoromethyl group and Leu840/Val848 residues.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities of analogs .

Basic: How to address poor aqueous solubility during formulation?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v.
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Nanoemulsion : Prepare via high-pressure homogenization (10,000 psi) using soybean oil and Tween 80 .

Advanced: What strategies mitigate metabolic instability of the benzodioxole group?

Methodological Answer:

  • Isotope Labeling : Replace labile hydrogen atoms with deuterium in the benzodioxole ring to slow CYP2D6-mediated oxidation.
  • Prodrug Design : Mask the dioxole oxygen as a methyl ester, hydrolyzed in vivo by esterases.
  • Metabolite Identification : Use LC-HRMS to detect hydroxylated derivatives in hepatocyte incubations .

Basic: How to confirm enantiomeric purity of chiral intermediates?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +15° for R-enantiomer).
  • XRD of Diastereomeric Salts : Co-crystallize with L-tartaric acid and compare unit cell parameters .

Advanced: How to design collaborative studies integrating synthesis and bioevaluation?

Methodological Answer:

  • Parallel Synthesis : Generate a 20-member library with systematic substituent variation (e.g., piperazine, benzodioxole).
  • High-Throughput Screening : Test all analogs in a unified panel (e.g., kinase inhibition, cytotoxicity).
  • Data Integration : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with IC₅₀ data .

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